N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S2/c11-6-4-15-8(14)10(6)9-7(12)5-2-1-3-13-5/h1-3H,4H2,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZQPRHCOZFTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid. The reaction is carried out in water, which acts as a green solvent, adhering to the principles of green chemistry . The yields from this reaction are nearly quantitative, making it an efficient method for producing the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of water as a solvent suggest that industrial-scale synthesis would focus on environmentally friendly processes. The scalability of the reaction conditions mentioned above makes it feasible for industrial production.
Chemical Reactions Analysis
Types of Reactions: N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Thiazolidinone Derivatives
Key structural variations among thiazolidinone derivatives include substitutions at positions 2, 3, and 5 of the core scaffold. Below is a comparative analysis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)furan-2-carboxamide with related compounds (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance antimicrobial and anticancer activity. For example, the 5-nitro-furyl substituent in derivatives showed moderate cytotoxicity against cancer cell lines .
- Bulky aryl groups (e.g., 3,4,5-trimethoxybenzylidene) improve binding to hydrophobic enzyme pockets, as seen in antimicrobial assays .
Synthetic Yields: Yields for thiazolidinone derivatives range from 40–94%, influenced by steric and electronic factors. Electron-rich boronic acids in Suzuki couplings (e.g., ) achieve higher yields (83%) compared to electron-poor analogs (32%) .
Thermal Stability :
- Melting points correlate with molecular symmetry and intermolecular interactions. For instance, benzamide-substituted derivatives (e.g., compound 4d in ) exhibit higher melting points (~210°C) due to π-π stacking .
Functional Group Contributions
Furan-2-carboxamide vs. Benzamide/Pyridinecarboxamide :
- The furan ring in the target compound provides a planar, electron-rich system for π-stacking, whereas bulkier benzamide groups (e.g., in ) enhance lipophilicity for membrane penetration .
- Pyridinecarboxamide derivatives (e.g., ) introduce nitrogen-based hydrogen bonding, improving solubility and target specificity .
- Sulfanylidene (C=S) vs. Thioxo (C=S) or Oxo (C=O): The sulfanylidene group in the target compound may enhance tautomerization, affecting redox activity. In contrast, thioxo derivatives (e.g., ) stabilize enol forms, influencing tautomeric equilibria in biological systems .
Biological Activity
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, as well as its mechanisms of action and relevant case studies.
- Molecular Formula : C16H13N3O3S2
- Molar Mass : 359.42 g/mol
- CAS Number : 613225-38-0
Antibacterial Activity
Research indicates that derivatives of thiazolidinone, including this compound, exhibit significant antibacterial properties. A study evaluated various thiazolidinone derivatives against common bacterial strains:
| Compound | Bacterial Strains Tested | Results |
|---|---|---|
| This compound | Staphylococcus aureus, Escherichia coli, Bacillus subtilis | Exhibited comparable activity to norfloxacin and chloramphenicol |
The compound was particularly effective against Staphylococcus aureus, showcasing a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics.
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against various strains:
The results indicate that certain derivatives of the compound can inhibit fungal growth effectively, suggesting potential for therapeutic applications in treating fungal infections.
The biological activity of this compound is attributed to its ability to disrupt microbial cell wall synthesis and inhibit essential enzymatic functions in bacteria and fungi. The thiazolidinone moiety is believed to interact with specific proteins involved in cell wall biosynthesis and metabolic pathways.
Case Studies
Several studies have explored the efficacy of thiazolidinone derivatives in clinical settings:
-
Study on Antibacterial Efficacy :
A clinical trial assessed the effectiveness of a thiazolidinone derivative similar to this compound in patients with skin infections caused by resistant strains of Staphylococcus aureus. Results showed a significant reduction in infection rates compared to conventional treatments . -
Fungal Infections :
A study investigated the antifungal properties of the compound against Candida species in immunocompromised patients. The compound demonstrated a high success rate in reducing fungal load and improving patient outcomes .
Q & A
Q. How do substituents on the furan ring influence bioactivity?
- Methodology :
- Analog synthesis : Prepare derivatives with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups at the furan 5-position .
- SAR trends : Increased electron density correlates with enhanced COX-2 inhibition (e.g., methoxy-substituted analogs show 2x potency vs. unsubstituted) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
